REACTION_CXSMILES
|
Cl.[S-][C:3]#[N:4].[Na+].Cl.[NH2:7][CH:8]([CH3:17])[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=O.[CH2:18](O)C>>[CH2:17]([C:8]1[NH:7][CH:3]=[N:4][C:9]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:18] |f:1.2,3.4|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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Cl.NC(C(=O)C1=CC=CC=C1)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Control Type
|
UNSPECIFIED
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Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
The obtained mixture was stirred at 70° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away
|
Type
|
ADDITION
|
Details
|
acetic acid (20 mL) was then added to the residue
|
Type
|
STIRRING
|
Details
|
The obtained mixture was stirred at 100° C. for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
Thereafter, water was added to the reaction solution
|
Type
|
CUSTOM
|
Details
|
the precipitated crude crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
ADDITION
|
Details
|
Raney Ni was added to a solution of the
|
Type
|
CUSTOM
|
Details
|
obtained crude crystals in ethanol (40 mL)
|
Type
|
STIRRING
|
Details
|
the obtained mixture was then stirred at 70° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered with celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was then concentrated
|
Type
|
WASH
|
Details
|
The residue was washed with acetonitrile
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(N=CN1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.88 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |